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Compound of Interest

Compound Name: N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzoyl-4-perhydroazepinone, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of published spectroscopic data for N-Benzoyl-4-
perhydroazepinone, this document presents data for the closely related and structurally
similar compound, 1-Benzoyl-4-piperidone, as a predictive reference. The methodologies and
spectral interpretations provided herein are foundational for the analysis of N-Benzoyl-4-
perhydroazepinone and its analogues.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for N-Benzoyl-4-
perhydroazepinone, based on known values for analogous structures and general principles
of spectroscopic interpretation.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
~7.4 m 5H

(Benzoyl group)

-CH:- adjacent to
~3.8 t 2H _

Nitrogen

-CH:- adjacent to
~ 3.6 t 2H _

Nitrogen

-CH:- adjacent to
~2.6 t 2H

Carbonyl

-CH:z- adjacent to
~25 t 2H

Carbonyl
~1.9 m 2H -CH:-

Predicted for a solution in CDCIs at 300 MHz.

Table 2: *C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm

Assignment

~ 208 C=0 (Ketone)

~ 170 C=0 (Amide)

~ 136 Aromatic C (quaternary)
~ 130 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

~ 48 -CH:- (adjacent to N)

~ 45 -CH:z- (adjacent to N)
~41 -CH:- (adjacent to C=0)
~ 39 -CH:- (adjacent to C=0)
~ 28 -CHa-

Predicted for a solution in CDCIz at 75 MHz.

ble 3: Infrared (IR) S . Predicted)

Wavenumber (cm~?) Intensity Assignment

~ 3060 Weak Aromatic C-H stretch

~ 2940, 2860 Medium Aliphatic C-H stretch

~ 1715 Strong C=0 stretch (Ketone)

~ 1640 Strong C=0 stretch (Amide)

~ 1600, 1480 Medium-Weak Aromatic C=C stretch

~ 1450 Medium CH:z bend

~ 1280 Strong C-N stretch

- 700 Strong Aromatic C-H bend
(monosubstituted)
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Predicted for a KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data (Predicted)

miz Interpretation

217 [M]* (Molecular lon)
120 [CeHsCONH:]*

105 [CeHsCO]* (Base Peak)
77 [CeHs]*

Predicted for Electron lonization (El) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above. These protocols are standard for the analysis of small organic
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs). Transfer the solution to a 5 mm NMR tube.[1]

¢ Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz for *H NMR and 75 MHz for 13C NMR.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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o The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard (0.00 ppm).

e 13C NMR Acquisition:

o Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for
each unique carbon atom.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope.[1]

o Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCls at 77.16
ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.[2][3]

Methodology (KBr Pellet Technique):

o Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately
100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[4]

o Data Collection: Record the spectrum, typically in the range of 4000-400 cm~*. The data is
plotted as transmittance (%) versus wavenumber (cm~1).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to
confirm its identity.[5][6]
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Methodology (Electron lonization - EIl):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

 lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the
ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]*), and
to fragment into smaller, charged ions.[5][7]

e Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer) where they are separated based on their mass-to-charge ratio (m/z).[5][6]

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like N-Benzoyl-4-perhydroazepinone.
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Spectroscopic Analysis Workflow
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of N-
Benzoyl-4-perhydroazepinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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